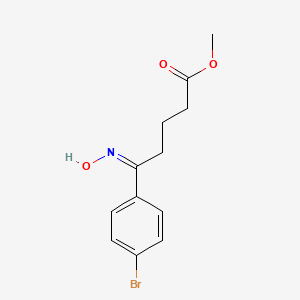![molecular formula C12H18N2O B15228325 3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B15228325.png)
3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the aminoethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.
科学的研究の応用
3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly in enzyme inhibition studies.
Medicine: The compound has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases.
Industry: It is used in the development of materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it could interact with receptors on cell surfaces, triggering a cascade of intracellular events that lead to a physiological response.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(1-Aminoethyl)-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one include:
Pyridine derivatives: Compounds with a pyridine ring structure, such as 2-(1-Aminoethyl)pyridine.
Cycloheptane derivatives: Compounds with a cycloheptane ring, such as 1-Aminoethylcycloheptane.
Other fused ring systems: Compounds with fused ring structures, such as 1H-pyrazolo[3,4-b]pyridine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cycloheptane ring fused with a pyridine ring and the presence of an aminoethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
3-(1-aminoethyl)-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-8(13)10-7-9-5-3-2-4-6-11(9)14-12(10)15/h7-8H,2-6,13H2,1H3,(H,14,15) |
InChIキー |
GSOKJNGNGZTRTF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(CCCCC2)NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



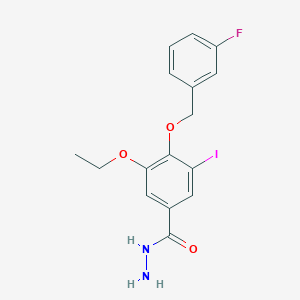
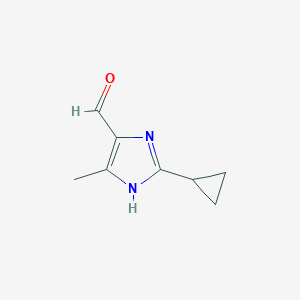
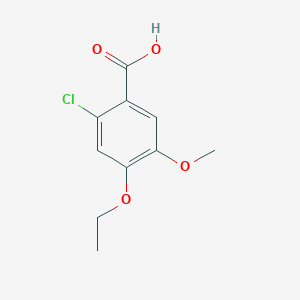


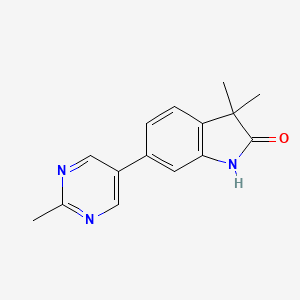
![6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15228290.png)
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15228301.png)
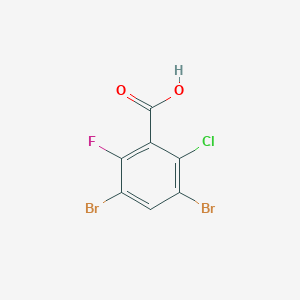
![tert-Butyl (S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15228315.png)

![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15228335.png)
